4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester
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Overview
Description
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is a complex organic compound known for its versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules, particularly kinase inhibitors.
Scientific Research Applications
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired pyrrolo[2,3-d]pyrimidine core . The final step involves esterification with benzoic acid to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions are commonly employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is also involved in Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper salts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while Suzuki coupling can introduce various aryl groups to the pyrimidine core .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling by phosphorylating proteins. This compound inhibits kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the same pyrrolo[2,3-d]pyrimidine core but lacks the benzoic acid ethyl ester moiety.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another kinase inhibitor with a similar core structure but different functional groups.
Uniqueness
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core with the benzoic acid ethyl ester moiety. This unique structure enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVZRPIASAWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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